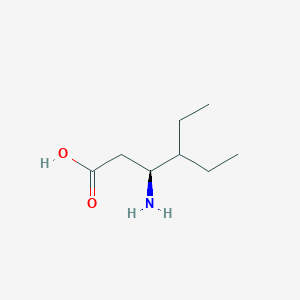
4-Hydroxypiperidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypiperidine-1-sulfonyl fluoride is a sulfonyl fluoride reagent used in synthetic chemistry and biochemistry. It has the molecular formula C5H10FNO3S and a molecular weight of 183.2 g/mol. This compound is known for its unique properties that make it useful as a chemical tool for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-1-sulfonyl fluoride typically involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . These methods provide a balance of reactivity and stability, making the compound suitable for various applications.
Industrial Production Methods
Industrial production methods for sulfonyl fluorides, including this compound, often involve the use of sulfur-containing substrates and transition-metal-catalyzed processes based on palladium, copper, and nickel . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include pyrilium salts for activation, hydrogen peroxide for oxidation, and transition-metal catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4-Hydroxypiperidine-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of various piperidine derivatives.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules . This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxypiperidine-1-sulfonyl fluoride include other sulfonyl fluorides and piperidine derivatives, such as:
- 4-Hydroxypiperidine-1-sulfonyl chloride
- 4-Hydroxypiperidine-1-sulfonyl bromide
- 4-Hydroxypiperidine-1-sulfonyl iodide
Uniqueness
What sets this compound apart from these similar compounds is its unique balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential, such as in biochemical assays and synthetic chemistry.
Properties
Molecular Formula |
C5H10FNO3S |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-hydroxypiperidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H10FNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2 |
InChI Key |
SHQCJZRCOOGFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B13489372.png)
![Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13489375.png)
![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13489383.png)
![5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13489387.png)

![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)




![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)



